Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
CAS No.: 1199215-55-8
Cat. No.: VC2645208
Molecular Formula: C14H15ClN2O2S
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199215-55-8 |
|---|---|
| Molecular Formula | C14H15ClN2O2S |
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3 |
| Standard InChI Key | USWNPQPIDCRLDB-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Properties
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is an organic compound belonging to the sulfonamide class of chemicals. This compound features a sulfonamide group attached to a benzene ring, with an amino group at the para position, while the nitrogen of the sulfonamide is substituted with both a methyl group and a 4-chlorophenylmethyl moiety.
Chemical Identification Parameters
The compound is characterized by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1199215-55-8 |
| IUPAC Name | 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide |
| Molecular Formula | C₁₄H₁₅ClN₂O₂S |
| Molecular Weight | 310.8 g/mol |
| InChI | InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14 |
| InChIKey | USWNPQPIDCRLDB-UHFFFAOYSA-N |
| SMILES | S(N(CC1=CC=C(Cl)C=C1)C)(=O)(=O)C2=CC=C(N)C=C2 |
| Canonical SMILES | O=S(=O)(C1=CC=C(N)C=C1)N(C)CC2=CC=C(Cl)C=C2 |
The molecular structure consists of a para-aminobenzenesulfonyl group attached to a nitrogen atom, which is further connected to both a methyl group and a 4-chlorobenzyl moiety .
Physical Properties
The physical properties of this compound affect its pharmacokinetic profile and potential applications:
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | Approximately 511.3±60.0 °C at 760 mmHg |
| Density | Approximately 1.4±0.1 g/cm³ |
| Flash Point | Approximately 263.0±32.9 °C |
Structural Relationships and Chemical Classification
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- belongs to the broader class of benzenesulfonamides, which share common structural features but demonstrate varied biological activities depending on their specific substitution patterns.
Structural Comparison with Related Compounds
Several structurally related compounds provide valuable context for understanding the properties of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-:
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4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide (CAS: 304913-22-2) - differs by lacking the methylene (CH₂) linker between the N-methyl group and the 4-chlorophenyl moiety .
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4-Amino-N-(4-aminophenyl)benzenesulfonamide (CAS: 16803-97-7) - contains an additional amino group in place of the chlorine and lacks the N-methyl substitution .
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4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2) - lacks the N-methyl group and the methylene linker .
These structural relationships are significant as they influence the compound's biological activity, particularly its selectivity for different enzymatic targets.
Biological Activity and Pharmacological Properties
COX Inhibition and Analgesic Effects
The most notable biological activity of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is its analgesic property. Research indicates that this compound exhibits potent pain-relieving effects, demonstrating superior efficacy compared to traditional analgesics like aspirin.
The closely related compound 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide shows selective inhibition of cyclooxygenase-1 (COX-1), which provides insight into the likely mechanism of action for our target compound . This selective COX-1 inhibition represents a distinct pharmacological profile compared to many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
In experimental studies with the related compound, oral administration at 30 mg/kg demonstrated more potent analgesic activity than aspirin at equivalent doses . This suggests that Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- may possess similar or enhanced analgesic properties due to its structural similarity.
Structure-Activity Relationships
The presence of specific structural elements contributes to the biological activity:
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The para-amino group on the benzenesulfonyl moiety appears critical for COX-1 selective inhibition.
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The 4-chlorophenyl group contributes to binding affinity with the target enzyme.
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N-methylation likely affects the compound's pharmacokinetic properties and target selectivity.
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